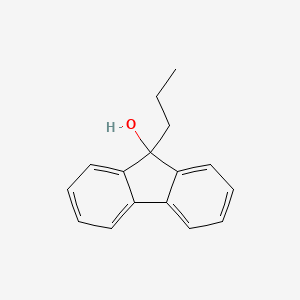

9-Propyl-9h-fluoren-9-ol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

6295-67-6 |

|---|---|

Fórmula molecular |

C16H16O |

Peso molecular |

224.30 g/mol |

Nombre IUPAC |

9-propylfluoren-9-ol |

InChI |

InChI=1S/C16H16O/c1-2-11-16(17)14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,17H,2,11H2,1H3 |

Clave InChI |

JAQJLUWJYYAOJV-UHFFFAOYSA-N |

SMILES canónico |

CCCC1(C2=CC=CC=C2C3=CC=CC=C31)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 9 Propyl 9h Fluoren 9 Ol and Analogous Fluorenol Derivatives

Stereoselective and Enantioselective Synthesis Protocols

The development of methods to control the three-dimensional arrangement of atoms is crucial for accessing specific isomers of chiral fluorenols, which can exhibit unique properties. researchgate.net

A novel and effective method for synthesizing substituted 9H-fluoren-9-ols involves a cooperative palladium/norbornene catalytic system. rsc.orgresearchgate.netmedsci.cn This strategy utilizes readily available starting materials, such as aryl iodides and secondary ortho-bromobenzyl alcohols, and is noted for its high tolerance of various functional groups and mild reaction conditions, resulting in moderate to good yields. rsc.orgnih.gov

The transformation proceeds through two sequential pathways:

A Pd(II)-mediated oxidation of the secondary ortho-bromobenzyl alcohol to the corresponding ketone. rsc.orgnih.gov

A Pd(0)/norbornene-catalyzed reaction of the in situ generated ortho-bromoacetophenone with the aryl iodide. rsc.orgnih.gov

This cooperative catalysis, often referred to as the Catellani-type reaction, merges the principles of cross-coupling and ortho-metalation into a single, efficient transformation. nih.gov The process allows for the simultaneous functionalization at both the ortho and ipso positions of an aryl halide. nih.gov

Table 1: Selected Examples of 9H-Fluoren-9-ol Synthesis via Pd/NBE Catalysis This table is representative and compiled based on findings from the synthesis of substituted fluorenols. rsc.orgnih.gov

| Entry | Aryl Iodide | ortho-Bromobenzyl Alcohol Derivative | Product | Yield (%) |

| 1 | 4-Iodotoluene | 1-(2-Bromophenyl)ethanol | 2-Methyl-9H-fluoren-9-ol | 75 |

| 2 | 1-Iodo-4-methoxybenzene | 1-(2-Bromophenyl)ethanol | 2-Methoxy-9H-fluoren-9-ol | 80 |

| 3 | 1-Iodo-4-fluorobenzene | 1-(2-Bromophenyl)propan-1-ol | 9-Ethyl-2-fluoro-9H-fluoren-9-ol | 65 |

| 4 | 1-Iodo-3-nitrobenzene | 1-(2-Bromophenyl)ethanol | 3-Nitro-9H-fluoren-9-ol | 55 |

The asymmetric synthesis of fluorenols to produce enantioenriched compounds is a significant challenge that has been addressed through various catalytic systems. researchgate.net An efficient protocol for the asymmetric synthesis of fluorenols has been developed using an enantioconvergent process enabled by Pd(II)/chiral norbornene cooperative catalysis. nih.gov This method allows for the synthesis of diverse, functionalized chiral fluorenols with excellent enantioselectivities from racemic secondary ortho-bromobenzyl alcohols and aryl iodides. researchgate.netnih.gov

This enantioconvergent strategy is a redox-neutral transformation that involves the sequential destruction and regeneration of stereoelements. nih.gov The use of a versatile chiral norbornene cocatalyst is critical for achieving both good reactivity and high enantioselectivity. nih.gov Other chiral catalyst systems have also been explored for the asymmetric construction of the fluorene (B118485) framework. For instance, chiral N-triflyl phosphoramide (B1221513) has been used to catalyze the double Friedel-Crafts reaction between indoles and 2-formylbiphenyl derivatives, yielding 9-(3-indolyl)fluorene derivatives with up to 94% enantiomeric excess (ee). nih.gov Additionally, chiral binaphthol-derived titanium catalysts have been employed in the asymmetric Friedel-Crafts reaction with fluoral. nih.gov

Table 2: Chiral Catalyst Systems for Asymmetric Fluorenol Synthesis

| Catalyst System | Reaction Type | Starting Materials | Key Feature | Ref. |

| Pd(II)/Chiral Norbornene | Enantioconvergent Cooperative Catalysis | Racemic secondary ortho-bromobenzyl alcohols, Aryl iodides | Excellent enantioselectivities (90-99% ee) for a wide range of substrates. | nih.gov |

| Chiral N-triflyl phosphoramide | Double Friedel-Crafts Alkylation | Indoles, 2-Formylbiphenyl derivatives | Produces chiral 9-(3-indolyl)fluorene derivatives with high enantiomeric excess. | nih.gov |

| Chiral BINOL-Ti Complex | Friedel-Crafts Reaction | Arenes, Fluoral | Asymmetric activation of the carbonyl group. | nih.gov |

Reductive and Oxidative Approaches to the 9-Hydroxyfluorene Moiety

Traditional and modified oxidation and reduction reactions provide fundamental pathways to the 9-hydroxyfluorene core structure.

The reduction of 9-fluorenones is a common method for the synthesis of 9H-fluoren-9-ols. youtube.com A key aspect of this approach is the chemoselective reduction of the ketone functionality without affecting other reducible groups that may be present in the molecule. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this transformation. youtube.comyoutube.com The reaction mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the 9-fluorenone (B1672902). youtube.com This process is often visually monitored by a color change from the bright yellow of the 9-fluorenone starting material to the white or colorless appearance of the 9H-fluoren-9-ol product. youtube.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com

Conversely, 9-fluorenones can be efficiently synthesized by the air oxidation of 9H-fluorenes in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org This provides a simple and efficient route to the ketone precursors needed for the reductive synthesis of fluorenols. rsc.org

A novel method for synthesizing fluorenyl alcohol derivatives involves the reductive dehalogenation of 9-bromofluorene (B49992) in the presence of various electrophiles, such as arylaldehydes and dicarbonyl compounds. mdpi.comnih.govresearchgate.net This reaction is initiated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE), an organic reducing agent. mdpi.comnih.gov The reaction is believed to proceed through two successive single-electron transfers from TDAE to the 9-bromofluorene, generating a fluorenyl anion. mdpi.comresearchgate.net This highly reactive anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the corresponding fluorenyl alcohol derivative after a workup step. mdpi.com This method is advantageous due to its mild, easy-to-handle conditions. mdpi.comnih.gov

Table 3: Synthesis of Fluorenyl Alcohols via TDAE-Initiated Reductive Dehalogenation Data compiled from studies on the reaction of 9-bromofluorene with various aldehydes. researchgate.net

| Entry | Aldehyde | Product | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(9H-fluoren-9-yl)methanol | 75 |

| 2 | 4-Cyanobenzaldehyde | (4-Cyanophenyl)(9H-fluoren-9-yl)methanol | 75 |

| 3 | 2-Nitrobenzaldehyde | (2-Nitrophenyl)(9H-fluoren-9-yl)methanol | 65 |

| 4 | Benzaldehyde | (9H-Fluoren-9-yl)(phenyl)methanol | 70 |

Carbon-Hydrogen Bond Functionalization for Fluorenol Synthesis

Carbon-hydrogen (C-H) bond functionalization has emerged as a powerful strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-X bonds, thus streamlining synthetic routes. researchgate.netnih.gov In the context of fluorenol synthesis, C-H functionalization is primarily used to construct the fluorenone skeleton, which is then reduced to the target alcohol. researchgate.netacs.org

A notable example is the palladium(II)-catalyzed synthesis of substituted fluorenones from benzaldehydes and aryl iodides. researchgate.netacs.org This process involves a C(sp²)-H functionalization cascade that is facilitated by a transient directing group, such as anthranilic acid. researchgate.netacs.org The transient directing group reversibly forms an imine with the benzaldehyde, directing the palladium catalyst to activate a specific ortho C-H bond for arylation. researchgate.net This is followed by a second C-H activation event, leading to intramolecular cyclization and the formation of the fluorenone core. researchgate.net This method is valued for its use of inexpensive catalysts and its compatibility with a variety of substrates. researchgate.netacs.org Once the fluorenone is synthesized, it can be readily reduced to the corresponding 9H-fluoren-9-ol. youtube.com

Ruthenium-Catalyzed Direct sp3 C-H Alkylation of Fluorene with Alcohols

A significant advancement in the synthesis of 9-alkylated fluorenes involves the direct sp3 C-H alkylation of 9H-fluorene using alcohols, a process catalyzed by ruthenium complexes. researchgate.netnih.gov This method operates via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the fluorene. nih.gov

The complex [Ru(p-cymene)Cl2]2 has been identified as an effective catalyst for this transformation. researchgate.netnih.gov The reaction demonstrates broad scope, successfully employing both primary and secondary alcohols as alkylating agents, which are considered environmentally benign. researchgate.netnih.gov This process yields water as the only byproduct. nih.gov Specifically, the reaction of 9H-fluorene with various primary alcohols results in selective and exclusive mono-C9-alkylation with good to excellent yields, ranging from 50% to 92%. researchgate.netnih.gov

Once the 9-alkylated fluorene is synthesized, a subsequent base-mediated C-H hydroxylation can be performed. Stirring the C-9 alkylated fluorene with a base like potassium t-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) in open air affords the desired 9-hydroxy-functionalized quaternary fluorene derivatives, such as 9-Propyl-9H-fluoren-9-ol, in excellent yields. researchgate.net

Beyond ruthenium, other transition metals have been explored for this transformation. Iron, being earth-abundant and non-toxic, has been used in the form of FeCl2 with phenanthroline as a ligand to catalyze the sp3 C-H alkylation of fluorene with alcohols, also through a borrowing hydrogen approach. nih.gov Similarly, a copper-based catalyst, (NNS)CuCl, has proven effective for the alkylation of fluorene with both primary and challenging secondary alcohols. rsc.org

Table 1: Ruthenium-Catalyzed Alkylation of 9H-Fluorene with Various Alcohols Data sourced from research on Ru-catalyzed direct sp3 C-H alkylation. researchgate.netnih.gov

| Entry | Alcohol | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | [Ru(p-cymene)Cl2]2 | 9-Benzyl-9H-fluorene | 92 |

| 2 | 4-Methylbenzyl alcohol | [Ru(p-cymene)Cl2]2 | 9-(4-Methylbenzyl)-9H-fluorene | 90 |

| 3 | 1-Propanol | [Ru(p-cymene)Cl2]2 | 9-Propyl-9H-fluorene | 81 |

Base-Promoted Alkylation of Fluorene at the 9-Position for Monoalkylated Fluorenols

Base-promoted alkylation offers a metal-free alternative for synthesizing 9-monoalkylated fluorenes. nih.govrsc.org A simple, mild, and efficient protocol utilizes potassium tert-butoxide (t-BuOK) as a catalyst for the alkylation of fluorene with alcohols, often providing near-quantitative yields. nih.govrsc.orgresearchgate.net

This method represents a greener alternative to traditional approaches, which often require harsh conditions, such as high temperatures (150–210 °C) and more than stoichiometric amounts of strong bases, leading to side reactions. nih.gov The t-BuOK-catalyzed method proceeds under milder conditions and is highly selective for mono-alkylation. rsc.orgresearchgate.net The proposed mechanism involves the formation of a fluorenyl anion, which then reacts with an aldehyde generated in situ from the alcohol. A subsequent Meerwein–Ponndorf–Verley-type reduction step yields the final 9-alkylfluorene. researchgate.net

Table 2: t-BuOK-Catalyzed Alkylation of Fluorene with Alcohols Data derived from studies on base-promoted fluorene alkylation. researchgate.net

| Entry | Alcohol | Base | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl alcohol | t-BuOK | 120 | 9-Benzyl-9H-fluorene | 99 |

| 2 | 1-Butanol | t-BuOK | 120 | 9-Butyl-9H-fluorene | 99 |

| 3 | 1-Propanol | t-BuOK | 120 | 9-Propyl-9H-fluorene | 99 |

Nucleophilic Addition and Rearrangement Pathways for this compound Formation

Direct formation of the fluorenol hydroxyl group can be achieved through nucleophilic addition reactions to a carbonyl group at the 9-position or through specialized catalytic pathways.

N-Heterocyclic Carbene-Catalyzed Reactions Involving Fluorene Scaffolds

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including those involving the fluorene framework. A notable application is the chemoselective synthesis of fluorenyl alcohols. rsc.org

In a switchable reaction, an NHC, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), can catalyze the reaction between 9-(trimethylsilyl)fluorene (B1595991) and aldehydes. rsc.org By tuning the reaction conditions, specifically the catalyst loading and the presence of an additive like water, the reaction can be directed towards nucleophilic addition. With a low NHC loading (1 mol%) and the addition of water, 9-(trimethylsilyl)fluorene selectively undergoes nucleophilic addition with various aldehydes to afford the corresponding fluorenyl alcohols in yields ranging from 40% to 95%. rsc.org This provides a direct route to 9-substituted-9H-fluoren-9-ol derivatives.

Grignard-Mediated Syntheses of 9-Substituted Fluoren-9-ols

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds and synthesizing alcohols. To synthesize this compound, one would start with 9-fluorenone. The reaction involves the nucleophilic addition of a Grignard reagent, in this case, propylmagnesium bromide, to the carbonyl group of 9-fluorenone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.

Recent advancements have focused on process intensification to make this reaction more efficient and environmentally friendly. A continuous flow process for the Grignard reaction has been developed for the kilogram-scale production of 9-aryl-fluoren-9-ols at room temperature. rsc.orgbohrium.com This method demonstrates a significant increase in yield (from 45% in batch to >99% in flow), a 35% reduction in raw material cost, and a 92.57% reduction in the environmental impact factor (E-factor) compared to traditional batch processes. rsc.orgbohrium.comrsc.org While developed for 9-aryl derivatives, the principles are directly applicable to the synthesis of 9-alkyl-fluoren-9-ols like this compound.

Electrophilic Activation and Allene (B1206475) Carbocation Intermediates in Fluorenol Derivatization

More complex fluorenol derivatives can be synthesized through pathways involving electrophilic activation and unique reactive intermediates. One such method involves the boron trifluoride (BF3·OEt2) catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles. thieme-connect.de

In this process, the propargylic alcohol (the starting fluorenol derivative) is activated by the Lewis acid BF3·OEt2. This activation facilitates the formation of a highly reactive allene carbocation intermediate. thieme-connect.de This intermediate then reacts with nucleophiles, such as 2-aminobenzamides, to afford highly functionalized and conjugated fluorene derivatives in excellent yields. thieme-connect.de While this specific example leads to more complex structures, it highlights a sophisticated strategy for derivatizing the fluorenol core that relies on the generation and trapping of reactive carbocationic species.

Cascade and Multicomponent Reactions for Elaborated Fluorenol Structures

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation, minimizing waste and purification steps. ub.edunih.gov

Fluorene and fluorenone moieties have been incorporated into diverse and complex derivatives using isocyanide-based multicomponent reactions. researchgate.net For example, a three-component synthesis has been developed by devising a rhodium-catalyzed stitching reaction followed by a remote nucleophilic substitution sequence, enabling the installation of various heteroatom and carbon nucleophiles. researchgate.net

Another powerful strategy involves the [2+2+2] cycloaddition of α,ω-diynes and alkynes, mediated by ruthenium trichloride, to generate densely functionalized fluorenones. researchgate.net These fluorenones are key precursors to fluorenols via reactions like the Grignard synthesis described earlier. These cascade approaches provide rapid access to complex fluorene and fluorenone frameworks, which can then be converted to highly elaborated fluorenol structures. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 9 Propyl 9h Fluoren 9 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 9-Propyl-9H-fluoren-9-ol, a combination of one-dimensional and multidimensional NMR techniques is essential for a complete structural assignment.

¹H NMR Chemical Shift and Coupling Constant Analysis

Proton (¹H) NMR spectroscopy is the first-line technique for probing the structure of organic molecules. The chemical shift (δ) of each proton is indicative of its electronic environment, while the coupling constants (J) reveal information about the connectivity between neighboring protons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the fluorene (B118485) backbone and the aliphatic protons of the propyl group. The eight aromatic protons will likely appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings. The specific chemical shifts and multiplicities will depend on their position on the fluorene moiety.

The propyl group will give rise to three distinct signals in the upfield region. The methylene (B1212753) protons adjacent to the C9 carbon (α-protons) are expected to appear as a triplet, shifted downfield relative to the other propyl protons due to the proximity of the electronegative oxygen atom and the aromatic system. The subsequent methylene protons (β-protons) will likely appear as a sextet, and the terminal methyl protons (γ-protons) will appear as a triplet. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic (H1, H8) | ~7.7 | d | ~7.5 |

| Aromatic (H4, H5) | ~7.6 | d | ~7.5 |

| Aromatic (H2, H7) | ~7.4 | t | ~7.5 |

| Aromatic (H3, H6) | ~7.3 | t | ~7.5 |

| -OH | Variable (e.g., ~2.0) | br s | - |

| -CH₂- (α) | ~2.2 | t | ~7.0 |

| -CH₂- (β) | ~1.3 | sextet | ~7.0 |

| -CH₃ (γ) | ~0.8 | t | ~7.0 |

Note: These are predicted values based on the analysis of related fluorenol derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The fluorene backbone will exhibit several signals in the aromatic region (typically 120-150 ppm). The quaternary carbons (C4a, C4b, C8a, C9a) will have characteristic chemical shifts. The C9 carbon, being attached to the hydroxyl group and the propyl group, is expected to resonate at a significantly different chemical shift compared to the other sp³-hybridized carbons, likely in the range of 75-85 ppm. The carbons of the propyl group will appear in the upfield aliphatic region.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C9 | ~80 |

| C4a, C4b | ~148 |

| C8a, C9a | ~141 |

| C1, C8 | ~129 |

| C4, C5 | ~128 |

| C2, C7 | ~125 |

| C3, C6 | ~120 |

| -CH₂- (α) | ~45 |

| -CH₂- (β) | ~17 |

| -CH₃ (γ) | ~14 |

Note: These are predicted values based on the analysis of related fluorenol derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Multidimensional NMR for Complex Fluorenol Architectures

For complex molecules like this compound, one-dimensional NMR spectra can sometimes be ambiguous due to overlapping signals. Multidimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for resolving these ambiguities and confirming the structural assignment. nih.govsdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their relative positions. Similarly, correlations between the α, β, and γ protons of the propyl group would be clearly visible, confirming the integrity of the alkyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. The HSQC spectrum provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments. sdsu.edu

By combining the information from these multidimensional experiments, a complete and confident structural assignment of this compound can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and provide a molecular fingerprint of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H bonds, the aliphatic C-H bonds, and the C-O bond.

Expected FTIR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2960-2850 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-O stretch (alcohol) | 1260-1000 | Strong |

| C-H bend (aromatic) | 900-675 | Strong |

Note: These are predicted values based on the analysis of related fluorenol derivatives and general principles of FTIR spectroscopy. Actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric ring breathing modes, are expected to produce strong signals. The C-C backbone of the fluorene moiety and the C-C bonds of the propyl chain will also be Raman active. The O-H stretch is typically a weak band in Raman spectra.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Strong |

| C-H stretch (aliphatic) | 2960-2850 | Strong |

| C=C stretch (aromatic ring breathing) | ~1600, ~1000 | Strong |

| C-C stretch (aliphatic) | 1200-800 | Medium |

Note: These are predicted values based on the analysis of related fluorenol derivatives and general principles of Raman spectroscopy. Actual experimental values may vary.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of key functional groups and providing a unique fingerprint for its identification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS serves to distinguish its elemental composition, C₁₆H₁₆O, from other potential isomers or compounds with the same nominal mass.

Unlike low-resolution mass spectrometry which provides an integer mass, HRMS can measure the mass to within a few parts per million (ppm), allowing for the differentiation of molecules based on the minute mass differences between their constituent atoms. The technique relies on advanced mass analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, to achieve this level of precision. The experimentally measured accurate mass is compared against the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of carbon, hydrogen, and oxygen. A close match provides definitive evidence for the proposed molecular formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O |

| Nominal Mass | 224 Da |

| Monoisotopic Mass | 224.120115 Da |

| Analysis Technique | Electrospray Ionization (ESI-TOF) |

| Expected Ion | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method provides unequivocal proof of structure by mapping electron density to locate atomic positions with very high precision, thereby confirming connectivity and stereochemistry. mdpi.com For this compound, obtaining a suitable single crystal would allow for the definitive determination of its molecular geometry, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the crystal lattice and the arrangement of the molecule within the unit cell. Key structural insights for this compound that would be obtained from SCXRD include the tetrahedral geometry of the sp³-hybridized C9 carbon, the exact conformation of the propyl chain relative to the planar fluorene ring system, and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. researchgate.net

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Key Bond Length (C9-O) | ~1.43 Å |

| Key Bond Angle (O-C9-C) | ~109.5° |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. researchgate.net For this compound, both gas and liquid chromatography are essential tools for assessing the purity of a synthesized batch and for isolating the compound from reaction byproducts or starting materials.

Gas Chromatography (GC) for Volatile Fluorenol Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com While the volatility of this compound is moderate, GC analysis is feasible. The technique often employs a capillary column with a non-polar stationary phase, such as a DB-5 type, and a temperature gradient to elute compounds based on their boiling points and interactions with the stationary phase. nist.gov

For analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through the column. A Flame Ionization Detector (FID) provides a general response for organic compounds, while coupling GC to a Mass Spectrometer (GC-MS) allows for the identification of separated components based on their mass spectra. asm.org For less volatile or polar alcohols, derivatization to a more volatile silyl (B83357) ether can sometimes improve peak shape and thermal stability. mdpi.com

Table 3: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Example Value/Condition |

|---|---|

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | 150 °C (1 min), ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of a broad range of organic compounds, including those that are non-volatile or thermally sensitive. mdpi.com It is the primary method for determining the purity of this compound.

The most common mode for this type of molecule is reversed-phase HPLC, where a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. asm.orgbiotecha.lt A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is typically employed to separate the target compound from impurities with different polarities. nih.gov Detection is commonly achieved using a UV-Vis detector set to a wavelength where the fluorene chromophore absorbs strongly. HPLC methods are also scalable for preparative purposes to isolate the pure compound. sielc.com

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Example Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 30 °C |

Spectrophotometric Characterization (UV-Vis and Photoluminescence) for Electronic Transitions

Spectrophotometric methods are used to investigate the interaction of a compound with electromagnetic radiation, providing insight into its electronic structure.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light as a function of wavelength. For this compound, the fluorene moiety acts as the principal chromophore, responsible for its characteristic absorption spectrum. The spectrum is expected to show strong absorption bands in the UV region, corresponding to π-π* electronic transitions within the aromatic system. researchgate.net The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the molecular structure and solvent environment.

Photoluminescence (PL) Spectroscopy measures the emission of light from a substance after it has absorbed photons. Many fluorene derivatives are known to be highly fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to emit light at a longer wavelength (a Stokes shift). The resulting emission spectrum is a characteristic fingerprint of the molecule's excited state properties. Analyzing the PL spectrum provides information on the emission maximum, fluorescence quantum yield, and excited-state lifetime, which are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net

Table 5: Expected Spectrophotometric Properties in a Common Solvent (e.g., Ethanol)

| Parameter | Expected Observation |

|---|---|

| UV-Vis λmax | Multiple peaks, e.g., ~265 nm, ~290 nm, ~301 nm |

| Photoluminescence Excitation λ | Corresponds to a UV-Vis absorption maximum (e.g., 290 nm) |

| Photoluminescence Emission λmax | Emission at a longer wavelength than excitation (e.g., >310 nm) |

| Appearance | Colorless solid, fluorescent under UV light |

Computational and Theoretical Investigations of 9 Propyl 9h Fluoren 9 Ol and Fluorenol Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For fluorenol systems, these calculations have been instrumental in elucidating their electronic structure and energetics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the ground state properties of fluorenol and its derivatives. DFT calculations, particularly with functionals like CAM-B3LYP and basis sets such as 6-311+G, have been employed to analyze various molecular characteristics. nih.govresearchgate.net

One of the key findings from DFT studies is the comparison between fluorenol and its oxidized counterpart, fluorenone. Computational modeling consistently shows that fluorenol possesses a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap compared to fluorenone. nih.govresearchgate.net This smaller energy gap in fluorenol suggests potentially superior charge transport properties. nih.govresearchgate.net For instance, CAM-B3LYP calculations have shown the HOMO-LUMO gap for fluorenol to be 5.91 eV, whereas for fluorenone it is 6.46 eV. nih.gov

The distribution of molecular orbital energies can be visualized through Density of States (DOS) plots, which further confirm the trends in the HOMO-LUMO gap observed in numerical calculations. nih.govresearchgate.net Furthermore, analyses like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) have been used to validate the charge transport characteristics of fluorenol. researchgate.net

The structural stability of these molecules under the influence of an external electric field has also been investigated using DFT. Both fluorenol and fluorenone have demonstrated structural robustness with only minor variations in bond lengths, which is a crucial characteristic for their potential use in nanoelectronic devices. researchgate.net

Table 1: Calculated HOMO-LUMO Energies and Gaps for Fluorenone and Fluorenol using CAM-B3LYP/6-311+G nih.gov

| Compound | LUMO Energy (eV) | HOMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Fluorenone | -1.53 | -7.99 | 6.46 |

| Fluorenol | -1.65 | -7.56 | 5.91 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions, including the identification of transient intermediates and the energetic barriers that govern reaction rates.

Elucidation of Mechanistic Steps via Computational Transition State Analysis

The mechanism of reactions involving fluorenol derivatives has been a subject of both experimental and computational investigation. For instance, the acid-catalyzed methanolysis of substituted fluorenols has been studied to understand the reaction mechanism. rsc.org The correlation of reaction rates with Hammett σ+ parameters points towards a significant build-up of positive charge in the transition state, which is consistent with a unimolecular (SN1) rate-determining step. rsc.org

Computational studies have also been instrumental in understanding photochemical reactions. The photosolvolysis of 9-fluorenol is believed to proceed through an excited-state intermediate. researchgate.netdiva-portal.org Time-dependent DFT (TD-DFT) is a suitable method for investigating such excited-state processes. diva-portal.orgworldscientific.com For example, TD-DFT and the second-order coupled-cluster method (RICC2) have been used to explore the photolysis dynamics of 9-fluorenol in alcohols, proposing a mechanism involving excited-state hydrogen bond reorganization. worldscientific.com

Furthermore, computational methods have been used to study rearrangement reactions, such as the nih.govresearchgate.net-Wittig rearrangement, which can lead to the formation of tertiary alcohols from α-deprotonated ethers. mpg.de Theoretical studies in the gas phase suggest a two-step addition/elimination mechanism for such rearrangements in aryl ethers. mpg.de

Energy Profile Diagrams for Fluorenol Transformations

Energy profile diagrams, constructed from computational data, provide a visual representation of the energy changes that occur along a reaction coordinate. These diagrams are essential for understanding the feasibility and kinetics of a chemical transformation.

For example, the Gibbs free energy profile for the radical phosphonylation of 9-fluorenyl o-phenylene phosphite (B83602) has been calculated using DFT (specifically, (U)ωB97XD/6-311++G(2d,p)/PCM(DMA)//(U)ωB97XD/6-31G(d)/PCM(DMA) level of theory). chinesechemsoc.org These calculations revealed the activation energy for the β-scission of the phosphoranyl radical intermediate, which is a key step in the reaction. chinesechemsoc.org

Similarly, energy profiles have been calculated for the oxidative addition of nitroarenes to palladium complexes, which is relevant to denitrative transformations. kyoto-u.ac.jp In the study of the photolysis of 2,7-diamino-9-fluorenol, DFT and G3(MP2) calculations were used to determine the relative energies of reaction intermediates, providing insight into the two competing reaction pathways. core.ac.uk

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data, which is vital for the characterization of molecules. Theoretical models are essential for understanding the relationship between a molecule's structure and its interaction with electromagnetic radiation.

For fluorenol systems, computational methods have been used to predict various spectroscopic parameters. For instance, UV-Vis spectra have been calculated using different DFT functionals like CAM-B3LYP, WB97XD, and PBEPBE. nih.gov These calculations consistently show that fluorenol exhibits a red-shifted absorption maximum (λmax) compared to fluorenone, indicating better light absorption properties in the visible region. nih.gov The calculated excitation energies and oscillator strengths further support these observations. nih.gov

Vibrational spectroscopy is another area where computational methods are highly valuable. Harmonic frequency analysis using DFT, for example at the PBE0+D3/6-311+G(d,p) level of theory, can be used to predict infrared (IR) spectra. mpg.de Matching computed spectra with experimental data is a powerful way to confirm the structure of molecules and their fragments. mpg.de

Table 2: Calculated Excitation Properties of Fluorenone and Fluorenol using Different Functionals nih.gov

| Compound | Functional | λmax (nm) | Excitation Energy (eV) |

| Fluorenone | WB97XD | 271.94 | 4.55 |

| PBEPBE | 348.06 | 3.56 | |

| CAM-B3LYP | 348.00 | 3.56 | |

| Fluorenol | WB97XD | 394.69 | 3.14 |

| PBEPBE | 451.11 | 2.74 | |

| CAM-B3LYP | 393.85 | 3.14 |

Strategic Synthetic Utility and Transformational Potential of 9 Propyl 9h Fluoren 9 Ol

Role as a Key Intermediate in Complex Organic Synthesis

The utility of 9-propyl-9H-fluoren-9-ol as a synthetic intermediate is rooted in the unique electronic and steric environment of the fluorene (B118485) nucleus and the reactivity imparted by the hydroxyl group at the sp³-hybridized C9 carbon.

The C9 position of the fluorene ring possesses acidic protons, making it susceptible to alkylation under basic conditions. thieme-connect.de The synthesis of this compound itself can be envisioned starting from fluorenone, via a Grignard reaction with a propyl magnesium halide, or from fluorene via deprotonation followed by alkylation and subsequent oxidation.

Once formed, this compound becomes a valuable precursor for other 9-substituted fluorenes. The hydroxyl group at C9 is an excellent leaving group upon protonation with acid, generating a stabilized carbocation. This intermediate can then be attacked by a wide range of nucleophiles to introduce new functionalities at the 9-position, displacing the hydroxyl group. This strategy is analogous to the preparation of 9-bromo-9-phenylfluorene (B18599) from 9-phenyl-9-fluorenol (B15170) using hydrobromic acid. orgsyn.org

| Starting Material | Reagent | Product | Application of Product |

| 9-Phenyl-9-fluorenol | HBr | 9-Bromo-9-phenylfluorene | Intermediate for N-protection of amino acids orgsyn.orgnih.gov |

| 9-Fluorenol | Sodium Borohydride (B1222165) | 9-Fluorenol | General synthetic intermediate chemicalbook.com |

| Fluorenone Propargylic Alcohols | 2-Aminobenzamides / BF₃·Et₂O | Functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides | Highly conjugated systems thieme-connect.de |

This table presents examples of transformations involving the fluorenol moiety, illustrating the synthetic potential applicable to this compound.

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds extensively studied for their applications in organic electronics. researchgate.net Fluorene derivatives are common building blocks for the synthesis of larger, more complex PAHs and heterocyclic systems due to their rigid, planar structure and versatile reactivity. epa.govnih.gov

This compound can be dehydrated under acidic conditions to form 9-propylidene-9H-fluorene. The exocyclic double bond in this intermediate is a reactive handle for various cycloaddition reactions, such as Diels-Alder reactions, enabling the annulation of additional rings onto the fluorene core. This approach allows for the systematic construction of extended π-conjugated systems with tailored electronic properties. The propyl group would remain as a solubilizing or sterically directing feature in the final PAH structure.

Applications in Protecting Group Chemistry and Peptide Synthesis

The fluorene scaffold is central to one of the most important protecting groups in modern peptide synthesis: the fluorenylmethoxycarbonyl (Fmoc) group. wikipedia.orgorganic-chemistry.org While this compound is not directly used as a protecting group, its structure is fundamentally related to the byproducts and intermediates of Fmoc chemistry, making its study relevant to understanding and optimizing these synthetic protocols.

The Fmoc protecting group is prized for its lability to basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like DMF. wikipedia.org The cleavage occurs via an E1cB (Elimination Unimolecular conjugate Base) mechanism. publish.csiro.au

A base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorene ring.

This generates a carbanion, which is stabilized by the aromatic system.

The carbanion then undergoes elimination, cleaving the C-O bond and releasing the deprotected amine and carbon dioxide.

The primary byproduct of this reaction is dibenzofulvene (DBF). publish.csiro.authieme-connect.de

DBF is a reactive electrophile that can undergo Michael addition with the newly liberated amine or other nucleophiles present in the reaction mixture. publish.csiro.au This can lead to the formation of unwanted side products. Scavengers, often the amine base itself (like piperidine), are used to trap the DBF and prevent these side reactions. wikipedia.orgyoutube.com The study of fluorenol derivatives helps elucidate the behavior of these fluorenyl-type intermediates and byproducts, contributing to the development of more efficient cleavage cocktails and scavenging strategies to minimize side reactions during solid-phase peptide synthesis (SPPS). nih.gov In some cases, the DBF intermediate can lead to unexpected transprotection reactions, such as the S-fluorenylmethyl (Fm) protection of cysteine side chains. nih.gov

The success of the Fmoc group has inspired the development of modified fluorene-based protecting groups to address specific challenges, such as poor solubility of protected peptides. researchgate.netthieme-connect.de For instance, the Mio-Fmoc and Dio-Fmoc groups were designed to enhance solubility in organic solvents. thieme-connect.de

Furthermore, other fluorene-based protecting groups have been developed for different purposes. The 9-phenyl-9-fluorenyl (Pf) group, for example, is used for the protection of nitrogen in amino acids and has proven exceptionally effective at preventing racemization at the α-carbon during synthesis. nih.gov This highlights the versatility of the 9-substituted fluorenol scaffold as a foundation for novel protecting groups. A hypothetical protecting group derived from this compound could potentially offer unique properties regarding stability, cleavage kinetics, or solubility, driven by the electronic and steric influence of the propyl substituent.

| Protecting Group | Structure | Key Feature |

| Fmoc | Fluorenylmethoxycarbonyl | Base-labile; standard in SPPS wikipedia.org |

| Mio-Fmoc/Dio-Fmoc | Modified Fmoc | Enhanced solubility of derivatives thieme-connect.de |

| Pf | 9-Phenyl-9-fluorenyl | Prevents racemization of α-amino compounds nih.gov |

This interactive table summarizes key fluorene-based protecting groups and their distinguishing features.

Derivatization and Functionalization Strategies at the Fluorenyl Nucleus

Beyond modifications at the C9 position, the aromatic rings of the fluorenyl nucleus in this compound are amenable to a variety of functionalization reactions. Electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions, can introduce new functional groups onto the benzene (B151609) rings. These modifications can be used to fine-tune the electronic properties, solubility, and solid-state packing of fluorene-based materials.

The synthesis of substituted fluorenones, which are direct precursors to fluorenols, provides another route to functionalized derivatives. organic-chemistry.orgrsc.org For example, palladium-catalyzed carbonylative reactions of aryl halides and arylboronic acids can efficiently produce a wide range of substituted fluoren-9-ones. organic-chemistry.org These can then be converted to the corresponding 9-propyl-9H-fluoren-9-ols with the desired substitution pattern on the aromatic core. Such strategies enable the creation of a library of fluorenol-based building blocks for diverse applications.

Regioselective Modifications of the Aromatic Rings

The aromatic rings of the fluorene core in this compound are susceptible to electrophilic substitution reactions. The positions C2, C4, C5, and C7 are the most electronically rich and therefore the most common sites for substitution. The directing influence of the existing substituents and the reaction conditions play a crucial role in determining the regioselectivity of these modifications.

Common regioselective modifications include:

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in the presence of a catalyst. These halogenated derivatives serve as key intermediates for further cross-coupling reactions.

Nitration: The introduction of nitro groups can be accomplished using nitrating agents such as nitric acid in the presence of sulfuric acid. The nitro groups can subsequently be reduced to amino groups, providing a handle for further functionalization.

Sulfonation: Treatment with fuming sulfuric acid can introduce sulfonic acid groups onto the aromatic rings, enhancing the solubility of the resulting compounds in polar solvents.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the fluorene backbone, further functionalizing the molecule.

A notable example of modifying the fluorene core is the synthesis of ethyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate. mdpi.com This reaction involves a Michael addition followed by a Robinson annulation and subsequent aromatization, demonstrating a method to build upon the fluorene system and introduce functional groups at specific positions. mdpi.com

Transformations of the 9-Hydroxyl Group

The hydroxyl group at the C9 position of this compound is a key functional handle that allows for a variety of chemical transformations. This reactivity is central to its utility as a synthetic precursor.

Key transformations include:

Oxidation: The secondary alcohol of this compound can be readily oxidized to the corresponding ketone, 9-propyl-9H-fluoren-9-one. This transformation is often a critical step in the synthesis of various fluorene-based materials. aiinmr.com

Dehydration: Acid-catalyzed dehydration of 9-alkyl-9-fluorenols leads to the formation of 9-alkylidenefluorenes. acs.org These compounds are valuable building blocks for polymers and other functional materials.

Etherification and Esterification: The hydroxyl group can be converted into an ether or ester, which can alter the solubility and electronic properties of the molecule.

Substitution: The hydroxyl group can be replaced by other functional groups, such as halogens, through nucleophilic substitution reactions. For instance, reaction with hydrohalic acids can yield the corresponding 9-halo-9-propylfluorene.

The reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various reagents highlights the versatility of the 9-hydroxyl group in facilitating complex molecular architectures. thieme-connect.dersc.org While not a direct example with a propyl group, the principles of these reactions are applicable.

Exploitation in Materials Science and Optoelectronics as Synthetic Precursors

The unique photophysical and electronic properties of the fluorene scaffold make it a highly desirable component in advanced materials. This compound serves as a crucial starting material for the synthesis of such materials due to the synthetic handles it provides.

Role in the Synthesis of Fluorene-Based Polymers and Copolymers

Fluorene-based polymers are a significant class of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The 9-propyl group in this compound enhances the solubility of the resulting polymers, which is a critical factor for their processability from solution.

The typical route to fluorene-based polymers involves the conversion of this compound into a dihalo-functionalized monomer. This is often achieved by first protecting or transforming the hydroxyl group and then performing regioselective halogenation on the aromatic rings. These dihalo-monomers can then be polymerized through various cross-coupling reactions, such as Suzuki or Stille coupling, with other comonomers to create copolymers with tailored properties.

The modification at the 9-position is crucial for preventing aggregation-induced quenching of fluorescence, a common issue in solid-state emissive materials. The propyl groups help to maintain a larger inter-chain distance, thus preserving the high photoluminescence quantum yields of the polymers in the solid state.

Intermediates for Advanced Functional Materials with Tunable Optoelectronic Properties

The ability to functionalize both the aromatic rings and the 9-position of this compound allows for the fine-tuning of the optoelectronic properties of the resulting materials. By introducing electron-donating or electron-withdrawing groups onto the fluorene core, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled.

This "bandgap engineering" is essential for designing materials for specific applications. For example, in OLEDs, the emission color can be tuned from blue to green to red by carefully selecting the functional groups and comonomers. Similarly, in OPVs, the absorption spectrum of the polymer can be matched to the solar spectrum to maximize light harvesting.

The synthesis of poly(9-ethynyl-9-hydroxyfluorene) and its characterization have shown that polymers with conjugated backbones containing the fluorene and hydroxyl groups exhibit interesting electrochemical properties. elsevierpure.com The oxidation of such polymers suggests their potential use in electronic devices. elsevierpure.com While this example features an ethynyl (B1212043) group, it underscores the potential of 9-substituted-9-fluorenol derivatives in creating functional polymers.

Below is a table summarizing the synthetic transformations and potential applications of this compound.

| Section | Transformation/Application | Key Reagents/Conditions | Resulting Functional Group/Material | Potential Application |

| 6.3.1 | Regioselective Halogenation | NBS, NCS | Bromo, Chloro | Intermediates for cross-coupling |

| 6.3.1 | Regioselective Nitration | HNO₃, H₂SO₄ | Nitro | Precursor to amino groups |

| 6.3.2 | Oxidation of 9-Hydroxyl Group | Oxidizing agents (e.g., PCC, DMP) | Ketone (9-propyl-9H-fluoren-9-one) | Building block for polymers |

| 6.3.2 | Dehydration of 9-Hydroxyl Group | Acid catalyst | Alkylidene (9-propylidenefluorene) | Monomer for polymerization |

| 6.4.1 | Polymerization | Suzuki/Stille coupling of dihalo-monomers | Fluorene-based polymers/copolymers | OLEDs, OPVs, Sensors |

| 6.4.2 | Bandgap Engineering | Introduction of donor/acceptor groups | Functional materials with tuned HOMO/LUMO | Advanced optoelectronic devices |

Future Research Directions and Uncharted Territories in 9 Propyl 9h Fluoren 9 Ol Chemistry

Development of Novel Catalytic Systems for Sustainable Fluorenol Synthesis

The synthesis of fluorenols, including 9-Propyl-9H-fluoren-9-ol, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the development of novel catalytic systems that are not only efficient but also adhere to the principles of green chemistry. youtube.com Research in this area is expected to focus on several key strategies.

One promising avenue is the refinement of transition-metal catalysis. Systems based on palladium, rhodium, and ruthenium have shown efficacy in the synthesis of substituted 9H-fluoren-9-ols. nih.govmdpi.com For instance, a cooperative palladium/norbornene catalytic system has been successfully employed for the synthesis of various fluorenyl alcohols under mild conditions. nih.govresearchgate.net Future work will likely involve adapting these systems for the specific synthesis of this compound, optimizing reaction conditions to maximize yield and minimize byproducts. Another approach involves the use of [2+2+2] cyclotrimerization reactions, where Rh-based catalysts have been shown to favor the formation of 3,4-regioisomers, while Cp*Ru(cod)Cl has been used to achieve preferential formation of 2,4-regioisomers of fluorenols. mdpi.com

Furthermore, the development of bifunctional ionic liquids (BFILs) as catalysts presents a sustainable alternative. rsc.org These catalysts, which can contain both acidic and other functional groups, offer the potential for high conversion rates and selectivity, as demonstrated in the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene (B118485). rsc.org The design of BFILs tailored for the synthesis of this compound could lead to highly efficient and recyclable catalytic systems.

| Catalyst System | Metal/Core Component | Key Features | Potential for this compound |

| Palladium/Norbornene | Palladium | High functional group tolerance, mild reaction conditions. nih.govresearchgate.net | Adaptable for direct synthesis from appropriate precursors. |

| Rhodium-based | Rhodium | Used in [2+2+2] cyclotrimerization, can influence regioselectivity. mdpi.com | Exploration of regioselective synthesis of substituted this compound. |

| Ruthenium-based | Ruthenium (Cp*Ru(cod)Cl) | Promotes formation of specific regioisomers in cyclotrimerization reactions. mdpi.com | Fine-tuning substitution patterns on the fluorenol core. |

| Bifunctional Ionic Liquids (BFILs) | Organic Salt with Functional Groups | Green, recyclable, and can offer high selectivity and conversion. rsc.org | Development of a highly sustainable and efficient synthesis protocol. |

Exploration of Unconventional Reaction Pathways and Intermediates

Beyond the refinement of existing synthetic methods, the exploration of unconventional reaction pathways and the characterization of novel intermediates are crucial for expanding the chemical toolbox available for synthesizing and modifying this compound. A deeper understanding of reaction mechanisms will enable more precise control over product formation.

One area of interest is the use of photoredox catalysis for deoxygenative radical cyclization reactions. organic-chemistry.org This approach, which has been used to synthesize fluorenones from biarylcarboxylic acids, could be adapted for the synthesis of fluorenol derivatives. organic-chemistry.org The generation and subsequent reaction of acyl radicals under mild, light-induced conditions represent a greener alternative to traditional methods. organic-chemistry.org

The study of intramolecular allene (B1206475) Friedel–Crafts annulation, catalyzed by species such as Calcium(II), is another promising direction. researchgate.net This pathway allows for the construction of the fluorenol core from acyclic precursors through a cascade process, offering a convergent and efficient synthetic strategy. researchgate.net Investigating the applicability of this and similar annulation strategies to precursors of this compound could open up new avenues for its synthesis.

A significant part of this research will involve the use of advanced spectroscopic and analytical techniques to identify and characterize transient intermediates. Understanding the structure and reactivity of these species is key to optimizing reaction conditions and potentially accessing novel chemical transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in chemical synthesis, offering numerous advantages in terms of safety, efficiency, and scalability. youtube.com The integration of the synthesis of this compound with flow chemistry and automated platforms is a critical future research direction.

Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. youtube.com The small reaction volumes in microreactors enhance safety, especially when dealing with hazardous reagents or exothermic reactions. thieme.de For the synthesis of this compound, a continuous flow process could be designed to telescope multiple reaction steps, minimizing the need for intermediate purification and reducing solvent waste. fu-berlin.de A recent study on the green production of 9-Aryl-Fluoren-9-ols using a continuous flow Grignard reaction highlights the potential of this technology. rsc.org

Automated synthesis platforms, which combine flow reactors with online analysis and feedback control, can accelerate reaction optimization and the discovery of new reaction conditions. fu-berlin.de By systematically varying reaction parameters, these platforms can rapidly identify the optimal conditions for the synthesis of this compound, a process that would be time-consuming and labor-intensive using traditional methods.

| Technology | Key Advantages | Relevance to this compound Synthesis |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved heat and mass transfer, easy scalability. youtube.comthieme.de | Safer handling of reagents, higher yields and purity, potential for multi-step synthesis in a single continuous process. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, rapid optimization, data-driven discovery. fu-berlin.de | Accelerated development of optimal synthetic protocols, discovery of novel reaction pathways. |

Advanced Computational Methods for Predictive Design and Discovery

In recent years, computational chemistry has become an indispensable tool in chemical research. The application of advanced computational methods for the predictive design and discovery of new synthetic routes and derivatives of this compound is a frontier of research.

Techniques such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the selectivity of catalytic reactions. This can provide valuable insights into the mechanisms of fluorenol synthesis and guide the design of more efficient catalysts. For instance, computational studies can help in understanding the subtle electronic and steric effects that govern the regioselectivity in the functionalization of the fluorene core.

Furthermore, the use of machine learning and artificial intelligence algorithms can accelerate the discovery of new materials based on the this compound scaffold. By training models on existing chemical data, it is possible to predict the properties of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with desired characteristics. The development of high-order numerical methods and efficient algorithms will be crucial for handling the complexity of these simulations. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of the fluorene moiety, such as its rigidity and photophysical characteristics, make fluorenol derivatives attractive building blocks for advanced materials. Interdisciplinary research at the interface of organic chemistry and materials science will be key to unlocking the full potential of this compound.

One area of exploration is the incorporation of this compound into polymer backbones to create materials with tailored thermal and optical properties. For example, fluorene-containing polymers have been investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as high-performance engineering plastics. rsc.org The propyl group at the 9-position of the fluorene core can influence the solubility and processing characteristics of the resulting polymers, making this compound a potentially valuable monomer.

Another avenue of research is the development of molecular sensors based on this compound. The fluorene core is known for its fluorescent properties, which can be sensitive to the local environment. By attaching specific recognition units to the this compound scaffold, it may be possible to create chemosensors for the detection of ions, small molecules, or biomolecules.

The future of this compound chemistry is rich with possibilities. Through the concerted efforts of chemists, materials scientists, and computational scientists, the full potential of this versatile molecule can be realized, leading to innovations in sustainable synthesis, functional materials, and beyond.

Q & A

Q. What are the common synthetic routes for 9-Propyl-9H-fluoren-9-ol, and what experimental conditions are critical for optimizing yields?

Answer: The synthesis of this compound typically involves nucleophilic addition or substitution reactions. A widely used method is the Grignard reaction, where a propylmagnesium bromide reagent reacts with fluorenone derivatives (e.g., 9-fluorenone) in anhydrous tetrahydrofuran (THF) under inert conditions. Key parameters include:

- Temperature : Reactions are performed at 0–25°C to control exothermicity.

- Solvent : THF or diethyl ether for optimal Grignard reactivity.

- Workup : Acidic quenching (e.g., HCl) followed by extraction with dichloromethane.

Alternative routes include Friedel-Crafts alkylation using propyl halides and Lewis acids (e.g., AlCl₃), though steric hindrance may reduce yields. Oxidation of 9-propylfluorene with CrO₃ or KMnO₄ in acidic media is less common due to overoxidation risks .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Experimental steps include:

Crystallization : Slow evaporation of a saturated solution in ethanol or hexane.

Data Collection : Using a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution : SHELXS-97 for phase determination via direct methods .

Refinement : SHELXL-97 for least-squares optimization of atomic coordinates and thermal parameters .

Key crystallographic parameters for analogous compounds (e.g., 9-Allyl-9H-fluoren-9-ol):

| Parameter | Value |

|---|---|

| Space group | Triclinic, P1 |

| a, b, c | 9.3789–12.936 Å |

| Unit cell volume | 1217.6 ų |

| R factor | <0.05 |

Q. What spectroscopic methods are used to characterize this compound, and how are data interpreted?

Answer:

- NMR :

- ¹H NMR : The hydroxyl proton appears as a broad singlet (δ 2.1–3.5 ppm). Propyl chain signals: –CH₂– (δ 1.2–1.6 ppm), terminal –CH₃ (δ 0.8–1.0 ppm).

- ¹³C NMR : Fluorene carbons (δ 120–150 ppm), propyl carbons (δ 10–30 ppm) .

- IR : O–H stretch (3200–3600 cm⁻¹), C–O stretch (1050–1250 cm⁻¹).

- MS : Molecular ion peak at m/z 212 (M⁺), fragmentation at m/z 194 (loss of H₂O) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural analysis?

Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Strategies include:

- Variable-Temperature NMR : Probe conformational flexibility by observing signal splitting at low temperatures.

- DFT Calculations : Compare experimental bond lengths/angles (from SC-XRD) with computational models (e.g., B3LYP/6-31G* basis set) .

- Complementary Techniques : Use Raman spectroscopy to validate IR assignments or powder XRD to rule out polymorphic variations .

Q. What methodologies optimize reaction yields in multi-step syntheses of this compound derivatives?

Answer:

- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl functionalization) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

- In Situ Monitoring : Use HPLC or TLC to track intermediates and terminate reactions at optimal conversion .

Example optimization table for allylation:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃, acetone | 64 | 98 |

| Cs₂CO₃, DMF | 94 | 99 |

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation.

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways .

- Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites on the fluorene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.